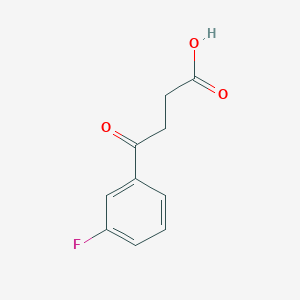

4-(3-Fluorophenyl)-4-oxobutanoic acid

Description

Significance of Fluorine in Medicinal Chemistry and Drug Design

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, owing to the element's unique atomic and chemical properties. numberanalytics.com Fluorine is the most electronegative element and is relatively small, with a van der Waals radius comparable to that of a hydrogen atom. tandfonline.com This combination of size and electronegativity allows it to profoundly influence the physicochemical and pharmacological properties of a parent compound without causing significant steric hindrance. tandfonline.combenthamscience.com

One of the primary rationales for introducing fluorine is to enhance a drug's metabolic stability. tandfonline.com The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic oxidation by enzymes like cytochrome P450. mdpi.comnih.govacs.org Placing a fluorine atom at a metabolically vulnerable position on a drug molecule can block this pathway, thereby increasing the drug's half-life and bioavailability. tandfonline.commdpi.com

Furthermore, fluorine substitution can significantly alter a molecule's physicochemical properties, such as lipophilicity and acidity (pKa). mdpi.comacs.org The introduction of fluorine generally increases the lipophilicity of a molecule, which can improve its ability to permeate biological membranes and enter cells. tandfonline.combenthamscience.comchemxyne.com The powerful electron-withdrawing nature of fluorine can also lower the pKa of nearby acidic or basic functional groups, affecting the compound's ionization state, solubility, and interaction with biological targets. mdpi.comacs.org These modifications can lead to enhanced binding affinity between the drug and its target receptor or enzyme, ultimately improving the drug's potency and efficacy. chemxyne.comnih.gov

| Property Influenced by Fluorine | Effect in Drug Design |

| Metabolic Stability | Increased resistance to enzymatic degradation, leading to a longer biological half-life. tandfonline.comnih.gov |

| Binding Affinity | Enhanced interaction with target proteins through electrostatic and hydrophobic interactions. benthamscience.comchemxyne.comnih.gov |

| Lipophilicity | Increased ability to cross cell membranes and the blood-brain barrier. tandfonline.comchemxyne.com |

| Acidity (pKa) | Modulation of the ionization state of nearby functional groups, affecting solubility and target binding. mdpi.comacs.org |

| Conformation | Influences the molecule's three-dimensional shape, which can be critical for optimal receptor fit. acs.org |

Overview of Gamma-Keto Acids and Related Compounds in Organic Synthesis and Biological Systems

Gamma-keto acids, also known as 4-oxoacids, are organic compounds characterized by a ketone functional group located on the third carbon (the gamma carbon) from a carboxylic acid group. wikipedia.org This structural motif makes them valuable intermediates in both organic synthesis and various biological pathways. wikipedia.orgtuscany-diet.net

In organic synthesis, gamma-keto acids serve as versatile building blocks for the creation of more complex molecules, particularly heterocyclic compounds. semanticscholar.org Numerous methods have been developed for their synthesis, including the Friedel–Crafts acylation of aromatic compounds with succinic anhydride (B1165640) and photoredox-catalyzed dual decarboxylative coupling of α-oxo acids and maleic anhydrides. acs.orgwikipedia.org The presence of two distinct functional groups—a ketone and a carboxylic acid—allows for a wide range of chemical transformations, making them key precursors in the synthesis of pharmaceuticals and other fine chemicals. organic-chemistry.org

In biological systems, keto acids are crucial metabolites. dbpedia.org Alpha-keto acids, such as α-ketoglutarate and oxaloacetate, are central components of the citric acid cycle (Krebs cycle), a key energy-producing pathway. tuscany-diet.net These molecules are also involved in the metabolism of amino acids through transamination reactions, where they can be converted into amino acids and vice-versa. tuscany-diet.netnih.gov While alpha- and beta-keto acids are more commonly discussed in core metabolism, gamma-keto functionality also appears in various anabolic pathways. wikipedia.org Ketone bodies, which include the beta-keto acid acetoacetate, serve as a vital alternative energy source for tissues like the brain, heart, and skeletal muscle, particularly during periods of low glucose availability. nih.gov

Research Landscape of 4-(3-Fluorophenyl)-4-oxobutanoic Acid and its Structural Analogs

The research landscape surrounding this compound is best understood by examining the studies conducted on its structural analogs. Scientists synthesize and evaluate derivatives of this core structure to investigate how modifications to the phenyl ring and butanoic acid chain affect their chemical and biological properties. This approach is common in drug discovery, where analogs are created to optimize activity and selectivity for a biological target.

Studies on related compounds highlight the therapeutic potential of this chemical class. For instance, 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid was identified as a potent anti-inflammatory and immunomodulatory agent. nih.gov This analog acts as a dual inhibitor of cyclooxygenase and 5-lipoxygenase, indicating that the oxobutanoic acid scaffold can be tailored to interact with specific enzymatic targets. nih.gov

The synthesis of various heterocyclic compounds often begins with substituted oxobutanoic acids. Research has demonstrated the use of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid as a precursor for preparing new pyridazinone derivatives with potential antimicrobial activity. mdpi.com Similarly, derivatives of 4-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-hydroxy-4-oxobutanoic acid have been utilized to synthesize thiadiazole and imidazole (B134444) compounds for biological evaluation. semanticscholar.org

The position and nature of the substituent on the phenyl ring are critical. Analogs such as 4-(4-Fluorophenyl)-4-oxobutanoic acid simsonpharma.com, 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid researchgate.net, and 3-Bromo-4-(4-fluorophenyl)-4-oxobutanoic acid sigmaaldrich.com have been synthesized, indicating active investigation into how different substitutions influence molecular properties. These variations allow researchers to probe structure-activity relationships, which are essential for rational drug design. For example, the development of 4-Fluorophenylhydrazones as potential COX-2 inhibitors demonstrates how the fluorophenyl moiety is being explored for anti-inflammatory applications. researchgate.net The synthesis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as potential anticancer agents further underscores the versatility of the butanoic acid structure in developing novel therapeutics. mdpi.com

| Compound/Analog Class | Area of Research/Application |

| 4-(2',4'-Difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid | Investigated for anti-inflammatory and immunomodulatory effects. nih.gov |

| 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid | Used as a precursor to synthesize heterocyclic compounds with potential biological activity. mdpi.com |

| 4-Fluorophenylhydrazones | Synthesized and evaluated as potential COX-2 inhibitors for anti-inflammatory activity. researchgate.net |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Developed as potential anticancer agents targeting SIRT2 and EGFR. mdpi.com |

| 4-(4'-Chlorophenyl)-4-hydroxypiperidine derivatives | Synthesized and tested for analgesic and hypotensive activity. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVYNFFVNGZSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374650 | |

| Record name | 4-(3-fluorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69797-46-2 | |

| Record name | 4-(3-fluorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69797-46-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 3 Fluorophenyl 4 Oxobutanoic Acid and Its Derivatives

Established Synthetic Pathways to 4-Aryl-4-oxobutanoic Acids, including Friedel-Crafts Acylation Approaches

The most prominent and widely utilized method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation. organic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acylating agent, typically in the presence of a Lewis acid catalyst. vedantu.com For the preparation of 4-(3-fluorophenyl)-4-oxobutanoic acid, the standard approach involves the reaction of fluorobenzene (B45895) with succinic anhydride (B1165640). wikipedia.org

The mechanism begins with the activation of succinic anhydride by a Lewis acid, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion intermediate. stackexchange.com This intermediate then attacks the electron-rich aromatic ring of fluorobenzene. The fluorine atom is a deactivating substituent but directs incoming electrophiles to the ortho and para positions. However, the meta-isomer can be formed and isolated. The subsequent electrophilic aromatic substitution results in the formation of the carbon-carbon bond, yielding the desired keto acid after an aqueous workup to liberate the product from the catalyst. vedantu.com

A variety of Lewis acids can be employed to catalyze this transformation, and reaction conditions can be optimized to improve yield and regioselectivity. Solvent-free mechanochemical methods have also been developed as an environmentally friendlier alternative to traditional solvent-based approaches. beilstein-journals.org

| Catalyst | Arene | Acylating Agent | Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Toluene | Succinic Anhydride | Conventional heating | Standard, widely used method for 4-aryl-4-oxobutanoic acids. wikipedia.org | wikipedia.org |

| Aluminum Chloride (AlCl₃) | Various Aromatics | Various Anhydrides | Ball-milling (mechanochemical) | Solvent-free, environmentally friendly approach. beilstein-journals.org | beilstein-journals.org |

| Immobilized Scandium Triflate | Fluorobenzene | Acid Anhydrides | Microwave irradiation | Utilizes a recyclable catalyst and microwave heating for efficiency. google.com | google.com |

Targeted Fluorination Strategies for the Introduction of Fluoroaryl Moieties in Butanoic Acid Scaffolds

While various methods exist for the introduction of fluorine into organic molecules, the most direct and targeted strategy for synthesizing this compound is to begin with a pre-fluorinated starting material. The Friedel-Crafts acylation described previously (Section 2.1), using fluorobenzene as the aromatic substrate, exemplifies this approach. This strategy ensures that the fluorine atom is precisely located at the desired position on the phenyl ring from the outset.

Alternative strategies could involve the direct fluorination of a 4-phenyl-4-oxobutanoic acid scaffold, though achieving high regioselectivity for the meta position can be challenging and often results in a mixture of isomers. Modern catalytic methods for C-H fluorination are an area of active research but are less commonly used for this specific transformation compared to the convergent approach of using fluorobenzene.

Other advanced fluorination techniques focus on different types of transformations. For instance, decarboxylative fluorination has emerged as a powerful method for replacing carboxylic acid groups with fluorine. While not a direct route to the title compound, this strategy highlights modern approaches to incorporate fluorine into aliphatic chains and could be conceptually applied to bifunctional scaffolds to generate novel fluorinated butanoic acid derivatives.

Synthesis of Structurally Modified this compound Derivatives

The this compound scaffold can be readily modified to generate a library of derivatives. Modifications can be made to the phenyl ring, the butanoic acid chain, or both carbonyl groups.

Phenyl Ring Modification: While the primary synthesis typically starts with a substituted fluorobenzene, further functionalization of the aromatic ring is possible, although the existing deactivating acyl group can complicate subsequent electrophilic substitutions.

Butanoic Acid Chain Modification: The carboxylic acid and ketone functionalities provide versatile handles for a wide range of chemical transformations. The carboxylic acid can be converted to esters, amides, or other acid derivatives. arabjchem.orgresearchgate.net For example, reaction with terminal aliphatic N,N-diamines can lead to the formation of N-(aminoalkyl)butanamides, which can subsequently cyclize to form bicyclic pyrroloimidazolones and pyrrolopyrimidinones. arabjchem.orgresearchgate.net The methylene (B1212753) group alpha to the ketone (C3) can be functionalized, and the ketone itself can undergo reactions such as reduction or conversion to an oxime. Furthermore, derivatives such as 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoic acid have been synthesized as part of structure-activity relationship studies. nih.gov

| Parent Scaffold | Reagent(s) | Derivative Structure/Class | Synthetic Utility | Reference |

|---|---|---|---|---|

| 4-Aryl-4-oxobutanoic acid | Ethylenediamine | N-(2-Aminoethyl)-4-aryl-4-oxobutanamide | Intermediate for bicyclic heterocycles (pyrroloimidazolones). arabjchem.org | arabjchem.org |

| 4-Aryl-4-oxobutanoic acid | 1,3-Diaminopropane | N-(3-Aminopropyl)-4-aryl-4-oxobutanamide | Intermediate for bicyclic heterocycles (pyrrolopyrimidinones). arabjchem.orgresearchgate.net | arabjchem.orgresearchgate.net |

| This compound | (Not specified) | 4-(3-Fluorophenyl)-2-hydroxy-4-oxobut-2-enoic acid | Studied as a potent enzyme inhibitor. nih.gov | nih.gov |

| 4-Aryl-2,4-dioxobutanoic acid | Diazomethane | Alkyl 4-aryl-2-methoxy-4-oxo-2-butenoate | Exploration of reactivity at the C2-keto group. pleiades.online | pleiades.online |

The ketone moiety in this compound creates a prochiral center, allowing for the synthesis of chiral derivatives, primarily chiral γ-hydroxy acids and their corresponding γ-lactones. These chiral products are valuable intermediates in pharmaceutical synthesis. ynu.edu.cnacs.org

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of the ketone. Various transition metal catalysts, particularly those based on nickel, iridium, and ruthenium, complexed with chiral ligands have been developed for this purpose. These catalytic systems can achieve high yields and excellent enantioselectivities (up to 99.9% ee). ynu.edu.cnacs.org The resulting chiral γ-hydroxy acid often cyclizes in situ or upon workup to form the corresponding chiral γ-lactone.

Another important asymmetric transformation is the reductive amination of the keto acid, which can provide access to chiral γ-lactams. Ruthenium-catalyzed asymmetric reductive amination followed by a cyclization cascade has been shown to produce enantioenriched lactams with high enantioselectivity. researchgate.net Additionally, catalytic asymmetric methods have been developed to synthesize chiral γ-amino ketones, which are structurally related building blocks. nih.govacs.org

| Substrate Type | Method | Catalyst/Enzyme System | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| γ-Aryl keto acids | Asymmetric Hydrogenation | Ni-Zn co-catalytic system | Chiral γ-Lactones | Economical, high yield (up to 99%), and high enantioselectivity (up to 98% ee). ynu.edu.cn | ynu.edu.cn |

| γ-Keto acids/esters/amides | Asymmetric Hydrogenation | Ni-(R,R)-QuinoxP* complex | Chiral γ-Hydroxy acid derivatives / γ-Lactones | Excellent enantioselectivities (up to 99.9% ee). acs.org | acs.org |

| Keto acids/esters | Asymmetric Reductive Amination/Cyclization | Ru-catalyst with chiral ligand | Chiral NH Lactams | Direct route to enantioenriched lactams with high ee (up to 97%). researchgate.net | researchgate.net |

| Imines and Enones | Umpolung Reaction | Cinchona alkaloid-derived phase-transfer catalyst | Chiral γ-Amino Ketones | Direct catalytic asymmetric synthesis of γ-amino ketones. nih.govacs.org | nih.govacs.org |

Investigation of Biological Activities and Pharmacological Relevance of 4 3 Fluorophenyl 4 Oxobutanoic Acid Analogs

Enzyme Inhibition Studies of 4-Phenyl-4-oxobutanoic Acid Derivatives

The 4-phenyl-4-oxobutanoic acid moiety has been identified as a key pharmacophore in the design of various enzyme inhibitors. By modifying the phenyl ring and the butanoic acid chain, researchers have been able to target a variety of enzymes implicated in different disease pathways.

Kynurenine-3-hydroxylase (KYN-3-OHase), also known as Kynurenine 3-monooxygenase (KMO), is a critical enzyme in the kynurenine pathway, which is the primary route for tryptophan metabolism. mdpi.com Inhibition of KMO is a promising therapeutic strategy for several neurodegenerative disorders, including Huntington's, Alzheimer's, and Parkinson's diseases. nih.govcell.com This is because inhibiting KMO can rebalance the kynurenine pathway, reducing the production of neurotoxic metabolites like 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), while increasing the levels of the neuroprotective kynurenic acid (KYNA). mdpi.comnih.govcell.com

A structure-activity relationship (SAR) study on 4-phenyl-4-oxo-butanoic acid derivatives has led to the discovery of a new class of KYN-3-OHase inhibitors. nih.govcapes.gov.br The research highlighted that substitutions on the phenyl ring and the butanoic acid side-chain significantly influence the inhibitory activity.

| Compound | Structure | IC50 (µM) |

| 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | 0.4 | |

| 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid | 0.6 |

The development of brain-permeable KMO inhibitors is a key challenge, but prodrug strategies have shown promise in delivering these inhibitors to the central nervous system. nih.gov

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the metabolism of arachidonic acid, leading to the production of prostaglandins and leukotrienes, respectively. These molecules are potent inflammatory mediators, and their inhibition is a major target for anti-inflammatory drugs. nih.govpoliklinika-harni.hr Some 4-aryl-4-oxobutanoic acid derivatives have been investigated for their potential to inhibit these enzymes.

The search for new anti-inflammatory agents often focuses on dual inhibitors of COX and LOX, which may offer a broader spectrum of activity and a better safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit COX. nih.govnih.gov While direct studies on 4-(3-Fluorophenyl)-4-oxobutanoic acid as a COX/LOX inhibitor are not extensively detailed in the provided context, the broader class of aryl acids and related heterocyclic compounds synthesized from butanoic acid derivatives have shown anti-inflammatory properties, suggesting a potential area for further investigation. researchgate.net

Ubiquitin-Specific Protease 5 (USP5) is a deubiquitinating enzyme that plays a crucial role in maintaining ubiquitin homeostasis by disassembling unanchored polyubiquitin chains. nih.govbiorxiv.org The zinc finger ubiquitin-binding domain (ZnF-UBD) of USP5 is a non-catalytic domain that has been identified as a potential target for allosteric modulation of the enzyme's activity. biorxiv.org

Recent research has focused on the discovery of small molecules that can bind to the ZnF-UBD of USP5 and inhibit its function. nih.govresearchgate.net A screening of a chemical library led to the identification of compounds that bind to this domain, and subsequent structure-activity relationship studies have provided a framework for developing more potent and selective inhibitors. nih.govresearchgate.net These inhibitors could serve as chemical probes to better understand the role of the USP5 ZnF-UBD in various cellular processes and diseases. nih.gov

The versatility of the 4-aryl-4-oxobutanoic acid scaffold has led to its investigation against other enzymatic targets. For instance, derivatives of this structure have been explored as inhibitors of Acetyl-CoA Carboxylase (ACC), an important enzyme in fatty acid synthesis that is considered a target for anticancer therapy. nih.gov While not directly a 4-phenyl-4-oxobutanoic acid, the structurally related 4-phenoxy-phenyl isoxazoles have shown potent ACC inhibitory activity. nih.gov

Evaluation of Antimicrobial Properties of Halogenated 4-Aryl-4-oxobutanoic Acids

Halogenated organic compounds often exhibit significant biological activities, including antimicrobial properties. nih.govnih.gov The presence of a halogen atom, such as fluorine in this compound, can enhance the lipophilicity and electronic properties of a molecule, potentially leading to improved antimicrobial efficacy.

Studies on various halogenated compounds have demonstrated their potent activity against a range of pathogenic microbes, including antibiotic-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov Research on heterocyclic compounds derived from 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid has shown that some of these molecules possess moderate to high activity against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net

While specific data on the antimicrobial activity of this compound is not detailed, the known antimicrobial potential of halogenated aryl compounds suggests that this molecule and its derivatives are worthy of investigation as potential antimicrobial agents. nih.govnih.gov

Role as Precursors or Intermediates in the Synthesis of Bioactive Molecules

This compound and its analogs are valuable intermediates in organic synthesis, providing a foundational structure for the construction of more complex, biologically active molecules. Their chemical structure, featuring a ketone and a carboxylic acid, allows for a variety of chemical transformations.

These butanoic acid derivatives can be used to synthesize a range of heterocyclic compounds, which are a cornerstone of many pharmaceuticals. For example, they can be precursors for the synthesis of:

Pyridazinones: These are heterocyclic compounds that can be formed by reacting 4-oxo-butanoic acids with hydrazines. Pyridazinone derivatives have been investigated for various biological activities. mdpi.com

Chalcones: Amide derivatives of chalcones, which can be synthesized from precursors with a similar backbone, have shown a wide spectrum of pharmacological properties, including antioxidant, antibacterial, and anticancer activities. mdpi.com

Tetrahydroisoquinolines (THIQs): The synthesis of some THIQ analogs, which exhibit a broad range of biological activities including antibacterial and antifungal properties, can involve intermediates derived from phenyl-containing acid structures. nih.govnih.gov

The versatility of 4-aryl-4-oxobutanoic acids as building blocks makes them important in the field of medicinal chemistry for the development of new therapeutic agents through multicomponent reactions and divergent synthesis strategies. nih.govmdpi.combeilstein-journals.org

Structure Activity Relationship Sar Studies and Molecular Design Strategies for 4 Aryl 4 Oxobutanoic Acids

Elucidation of Key Structural Determinants for Modulating Biological Potency and Selectivity

The biological activity of 4-aryl-4-oxobutanoic acids is profoundly influenced by two primary structural regions: the aryl moiety and the butanoic acid chain. SAR studies have demonstrated that modifications to either of these components can drastically alter potency and selectivity.

The butanoic acid chain is a critical determinant of activity. While the basic saturated butanoic acid scaffold provides a starting point, introducing unsaturation and specific functional groups can lead to a significant enhancement in potency. For instance, in the context of kynurenine-3-hydroxylase (KMO) inhibition, the conversion of the 4-aryl-4-oxobutanoic acid backbone to a 4-aryl-2-hydroxy-4-oxobut-2-enoic acid or a 2-amino-4-aryl-4-oxobut-2-enoic acid results in some of the most potent inhibitors discovered for this enzyme. nih.govresearchgate.net This highlights that the presence of a C2-C3 double bond and a C2-substituent (hydroxyl or amino group) are key for high-potency inhibition.

The nature of the aryl group and its substitution pattern also play a pivotal role. The electronic properties and steric profile of the substituents on the phenyl ring modulate the interaction with the target protein. Studies on various series of 4-aryl-4-oxobutanoic acid derivatives show that the type and position of substituents are crucial. For example, research into a series of 4-aryl-2,4-dioxobutanoic acids explored various aryl groups to understand their impact on reactivity and subsequent molecular scaffolding. pleiades.online Similarly, in a different chemical series, the substitution pattern on the aryl ring was found to be a key factor, with ortho- and meta-substituted compounds showing comparable activity while para-substituted derivatives were inactive.

Table 1: Impact of Butanoic Acid Chain Modification on Biological Activity

| Scaffold | Key Structural Features | General Biological Potency |

|---|---|---|

| 4-Aryl-4-oxobutanoic acid | Saturated butanoic acid chain | Baseline/Moderate |

| 4-Aryl-2-hydroxy-4-oxobut-2-enoic acid | C2-C3 double bond, C2-hydroxyl group | High nih.govresearchgate.net |

| 2-Amino-4-aryl-4-oxobut-2-enoic acid | C2-C3 double bond, C2-amino group | High nih.govresearchgate.net |

Impact of Fluorine Substitution Pattern on Ligand-Target Interactions

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. tandfonline.comscispace.com In the case of 4-(3-Fluorophenyl)-4-oxobutanoic acid, the fluorine atom at the meta-position of the phenyl ring has a profound impact on its molecular properties and ligand-target interactions.

For this compound derivatives, the meta-position of the fluorine is particularly significant. Studies on KMO inhibitors revealed that 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoic acid and its corresponding methyl ester are potent inhibitors of the enzyme. nih.govresearchgate.net This suggests that the electron-withdrawing nature of the fluorine at the C3 position of the phenyl ring is beneficial for activity. The fluorine atom can participate in favorable interactions, such as C-H···F hydrogen bonds, which can help to stabilize the ligand within the binding site. nih.govresearchgate.net The small size of the fluorine atom ensures that it rarely causes steric hindrance, allowing it to be well-tolerated in many binding pockets. scispace.combenthamscience.com

Table 2: Effect of Phenyl Ring Substitution on KMO Inhibitory Potency of 4-Aryl-2-hydroxy-4-oxobut-2-enoic acid Analogs

| Compound Analog | R Group | Relative Potency |

|---|---|---|

| 4-(Phenyl)-... | H | Potent |

| 4-(3-Fluorophenyl)-... | 3-F | Highly Potent nih.gov |

| 4-(3-Chlorophenyl)-... | 3-Cl | Highly Potent nih.gov |

Rational Design and Optimization of Novel this compound Analogs

Rational drug design provides a systematic approach to optimizing lead compounds like this compound. nih.gov Based on the established SAR, several strategies can be employed to design novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

A primary optimization strategy would involve modifying the butanoic acid chain. Guided by the high potency of 2-hydroxy- and 2-amino-4-oxobut-2-enoic acids, the synthesis of analogs of this compound incorporating these features is a logical step. nih.govresearchgate.net This involves introducing a double bond between C2 and C3 and adding a hydroxyl or amino group at the C2 position to enhance interactions with the target enzyme.

Further design strategies could focus on the fluorophenyl ring. While the 3-fluoro substitution is beneficial, exploring additional substitutions on the ring could fine-tune the electronic properties and introduce new points of interaction. For example, adding another electron-withdrawing group could further enhance potency, provided it does not introduce steric clash. Computational methods, such as molecular docking, can be used to predict how these new analogs will fit into the target's binding site and to prioritize synthetic efforts. nih.gov

Computational Chemistry and Advanced Spectroscopic Characterization of 4 3 Fluorophenyl 4 Oxobutanoic Acid and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Conformational Analysis

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and reactivity of molecules. aps.org For derivatives of 4-oxobutanoic acid, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d), are employed to optimize molecular geometries and predict various electronic properties. elsevierpure.com

The electronic structure of these compounds is often analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. For similar compounds, the aryl substituents have been found to contribute significantly to the frontier molecular orbitals. elsevierpure.com

Molecular Electrostatic Potential (MEP) maps are also generated using DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These maps provide valuable insights into the reactive behavior of the molecule.

Conformational analysis performed using DFT helps in identifying the most stable conformers of the molecule. The calculated geometric parameters, such as bond lengths and angles, are often in good agreement with experimental data obtained from X-ray diffraction, thus validating the computational model. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Protein Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the interaction between a ligand, such as 4-(3-Fluorophenyl)-4-oxobutanoic acid, and a protein target. arxiv.orgnih.gov These methods are instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a protein, as well as the binding affinity. This is achieved by sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field. nih.gov The accurate prediction of ligand-protein interaction affinities can significantly aid in the design and prioritization of molecules with desired biological activities. arxiv.org

Molecular dynamics simulations provide a more detailed view of the ligand-protein complex by simulating its movement over time. This allows for the study of the stability of the complex, the conformational changes that occur upon binding, and the detailed interactions between the ligand and the protein. These simulations can reveal the key residues involved in the interaction and provide insights into the binding thermodynamics.

While specific docking and MD simulation studies on this compound are not widely reported, the general principles of these techniques are applicable. The prediction of protein-ligand interactions relies on various computational approaches, including ligand-based, feature-based, and network-based methods. nih.gov The ultimate goal is to accurately forecast the binding affinity, which is a measure of the strength of the interaction. nih.gov

Spectroscopic and Crystallographic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-fluorophenyl group, with their chemical shifts and coupling patterns influenced by the fluorine substituent and the oxobutanoic acid chain. The methylene (B1212753) protons of the butanoic acid moiety would likely appear as multiplets.

The ¹³C NMR spectrum would reveal the chemical shifts of all the carbon atoms in the molecule. The carbonyl carbons of the ketone and carboxylic acid groups would resonate at characteristic downfield positions. The carbon atoms of the aromatic ring would show distinct signals, with the carbon directly attached to the fluorine atom exhibiting a characteristic coupling (¹JCF). mdpi.com A combination of 1D and 2D NMR techniques, such as COSY, HSQC, and HMBC, would be used for the complete and unambiguous assignment of all proton and carbon signals. mdpi.com

Below is an interactive table with predicted ¹H and ¹³C NMR chemical shifts for this compound based on known data for similar structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.20 - 7.80 (m) | 115.0 - 135.0 |

| Methylene (CH₂) | 2.60 - 3.20 (m) | 28.0 - 35.0 |

| Carbonyl (C=O, ketone) | - | ~198.0 |

| Carbonyl (C=O, acid) | - | ~178.0 |

| Carboxylic acid OH | 10.0 - 12.0 (br s) | - |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group. upi.edu The C=O stretching vibrations of the ketone and carboxylic acid would appear as strong, sharp peaks, likely in the range of 1680-1740 cm⁻¹. upi.edukmu.edu.tr The C-F stretching vibration of the fluorophenyl group would be observed in the fingerprint region, typically around 1100-1300 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. kfupm.edu.sa

The following interactive table summarizes the expected characteristic FT-IR absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) |

| Ketone C=O | Stretching | ~1685 |

| Carboxylic Acid C=O | Stretching | ~1710 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-F | Stretching | 1100 - 1300 |

| Aromatic C-H | Stretching | >3000 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to determine its molecular weight and to gain structural information from its fragmentation pattern. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used. mzcloud.orgbris.ac.uk

The mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound. Fragmentation of the molecular ion would lead to the formation of various daughter ions, providing clues about the molecule's structure. Common fragmentation pathways could include the loss of water, carbon monoxide, or the carboxylic acid group. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition of the molecule and its fragments. rsc.org

Predicted collision cross-section (CCS) values can also be calculated for different adducts of the molecule, which provides information about the ion's shape in the gas phase. uni.lu

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ugr.es For a derivative of this compound, SC-XRD analysis would provide accurate bond lengths, bond angles, and torsion angles. researchgate.netnih.gov It would also reveal the crystal packing, including intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.netnih.gov

For similar compounds, the crystal structure often reveals the formation of dimers through intermolecular hydrogen bonding between the carboxylic acid groups. researchgate.netnih.gov The crystal packing is further stabilized by other weak interactions like C-H···O and C-H···F hydrogen bonds. researchgate.netnih.gov

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. nih.gov This analysis allows for the decomposition of the crystal packing into contributions from different types of interactions (e.g., H···H, C···H, O···H), providing a quantitative understanding of the forces that hold the crystal together. kmu.edu.tr For fluorinated compounds, F···H interactions can also play a significant role in the crystal packing. researchgate.net

Future Research Directions and Translational Perspectives for Fluoro Substituted Gamma Keto Acids

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of gamma-keto acids, including fluorinated analogs, is an area of active research, with a growing emphasis on environmentally friendly and efficient methods. Traditional approaches, such as the Friedel–Crafts reaction between an arene and succinic anhydride (B1165640), are effective but often rely on stoichiometric amounts of Lewis acid catalysts and chlorinated solvents. wikipedia.orggoogle.com

Modern synthetic chemistry is moving towards more sustainable practices. Recent advancements in the synthesis of gamma-keto acids include:

Catalytic Methods: Developing catalytic systems, potentially using earth-abundant metals or even metal-free approaches, to replace stoichiometric reagents. nih.gov

Photochemical Reactions: Utilizing visible light to drive reactions, which offers a milder and more sustainable alternative to traditional thermal methods. organic-chemistry.org

Flow Chemistry: Employing continuous flow reactors can improve reaction efficiency, safety, and scalability while minimizing waste.

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, such as conjugate addition reactions. nih.gov

For instance, a recently developed metal-free method utilizes a Brønsted acid to promote the conjugate addition of sulfinamides to Michael acceptors, yielding γ-ketosulfones under mild conditions. nih.gov Another approach involves the magnesium-mediated reductive carboxylation of aryl vinyl ketones to produce γ-keto carboxylic acids, noted for its eco-friendly conditions and short reaction times. organic-chemistry.org These innovative strategies represent a significant step toward the sustainable production of complex molecules like 4-(3-Fluorophenyl)-4-oxobutanoic acid.

Discovery of Novel Biological Targets and Therapeutic Applications

The introduction of a fluorine atom can profoundly influence a molecule's interaction with biological targets. tandfonline.com Fluorinated ketones, in particular, have shown significant promise as inhibitors of various enzymes, especially proteases, due to the increased reactivity of the carbonyl group adjacent to the fluorine atom. nih.govnih.gov This makes them valuable as probes for studying enzymatic activity and as starting points for drug design. nih.govnih.gov

While the specific biological targets of this compound are not extensively documented in publicly available literature, the broader class of fluoro-substituted gamma-keto acids and related fluorinated ketones are being investigated for a range of therapeutic applications, including:

Enzyme Inhibition: Peptidyl fluoromethyl ketones are potent and selective inhibitors of serine and cysteine proteases, which are implicated in diseases ranging from parasitic infections to cancer and viral illnesses. nih.govnih.gov

Anticancer Agents: Novel thiazole (B1198619) derivatives containing a propanoic acid moiety have demonstrated antiproliferative activity in lung cancer models, suggesting potential for developing new cancer therapies. mdpi.com

Neurodegenerative Diseases: A tetrapeptidic monofluoromethyl ketone (m-FMK) has shown protective effects against traumatic brain injury and in a cell culture model of Parkinson's disease. nih.gov

The structural motif of this compound makes it a candidate for exploring these and other therapeutic areas. Future research will likely focus on screening this and similar compounds against a wide array of biological targets to uncover new pharmacological activities.

Advanced Computational Modeling for Predictive Activity and Pharmacokinetic Profiling

Computational chemistry and pharmacology are indispensable tools in modern drug discovery, enabling the prediction of a molecule's properties and potential biological activity before synthesis. frontiersin.org For fluoro-substituted gamma-keto acids like this compound, computational models can predict key pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (ADMET).

Key applications of computational modeling in this area include:

Pharmacokinetic (PK/PD) Modeling: Stochastic pharmacokinetic-pharmacodynamic (PK/PD) models can be used to assess the relationship between drug concentration and its effect, helping to predict how a compound will behave in a biological system. nih.gov

ADME Prediction: In silico tools can estimate properties like aqueous solubility, lipophilicity (logP), cell permeability, and potential for crossing the blood-brain barrier. frontiersin.org For example, the presence of fluorine can increase lipophilicity and metabolic stability by blocking sites of oxidation. researchgate.net

Toxicity Prediction: Computational methods can identify potential toxicophores (chemical structures associated with toxicity) and predict risks such as carcinogenicity or organ toxicity, guiding safer drug design. frontiersin.org

Quantum Chemistry (DFT): Density Functional Theory (DFT) studies can provide insights into the electronic structure and reactivity of a molecule, supporting the findings from other predictive models. frontiersin.org

The table below illustrates the types of data that can be generated through computational profiling for a compound like this compound, based on general predictions for similar small molecules. uni.lu

| Property | Predicted Value/Classification | Implication for Drug Development |

| Molecular Formula | C10H9FO3 | Basic chemical identity |

| Molecular Weight | 196.18 g/mol | Complies with Lipinski's rule of five (<500 Da) |

| XlogP | 1.4 | Indicates moderate lipophilicity, favorable for absorption |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule of five (<5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's rule of five (<10) |

| Aqueous Solubility (logS) | -1.5 to -2.5 (Estimated) | Suggests moderate to low solubility |

| Blood-Brain Barrier Permeation | Unlikely/Low (Predicted) | May limit central nervous system effects |

| CYP450 Inhibition | Varies (Prediction needed) | Potential for drug-drug interactions |

Note: These values are illustrative and would require specific computational analysis for this compound.

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

To accelerate the discovery of new therapeutic agents, modern drug discovery relies heavily on high-throughput screening (HTS) and combinatorial chemistry. ewadirect.comresearchgate.net These technologies allow for the rapid synthesis and testing of vast libraries of compounds to identify "hits"—molecules that show activity against a specific biological target. researchgate.netnih.gov

Combinatorial Chemistry: This approach enables the rapid synthesis of a large number of different but structurally related molecules (a "library"). wikipedia.org For fluoro-substituted gamma-keto acids, combinatorial methods could be used to generate a library of analogs of this compound by varying the substitution pattern on the phenyl ring or modifying the keto-acid chain. This allows for a systematic exploration of the structure-activity relationship (SAR). wikipedia.org

High-Throughput Screening (HTS): HTS involves the use of automated robotic systems to test millions of compounds against a biological target in a short period. youtube.com This process can quickly identify active compounds from a large library. ewadirect.com Advances in HTS technology, including miniaturization and the use of mass spectrometry, have significantly increased the speed and efficiency of lead discovery. embopress.org

Fragment-Based Lead Discovery (FBLD): An alternative to HTS, FBLD involves screening smaller, low-complexity molecules ("fragments") that bind weakly to the target. researchgate.net These hits can then be optimized and linked together to create a more potent lead compound. This approach can explore chemical space more efficiently than traditional HTS. researchgate.net

The integration of these techniques provides a powerful engine for drug discovery. A library of fluoro-substituted gamma-keto acids could be synthesized using combinatorial chemistry and then rapidly screened using HTS to identify compounds with promising activity for a particular disease target. The resulting hits would then serve as the starting point for further medicinal chemistry optimization.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-Fluorophenyl)-4-oxobutanoic acid, and how do reaction conditions influence product purity?

- Methodological Answer : Synthesis typically involves condensation reactions, such as Knoevenagel condensation, using 3-fluorobenzaldehyde and active methylene compounds (e.g., ethyl acetoacetate) under alkaline conditions. The fluorophenyl position (meta vs. ortho) impacts steric and electronic effects, requiring adjustments in catalysts (e.g., piperidine) and solvent systems (e.g., ethanol/water mixtures). Post-reaction steps like hydrolysis and decarboxylation are critical for purity . Alternative routes, such as Claisen condensation of hydrocinnamic acid derivatives with oxalate esters, may also apply, though yields depend on temperature control and anhydrous conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the fluorophenyl ring (meta-substitution patterns via coupling constants) and the ketone/acid functional groups.

- ¹⁹F NMR : Confirms fluorine position and electronic environment (δ ~ -110 to -120 ppm for meta-F) .

- IR Spectroscopy : Detect C=O stretches (ketone: ~1700 cm⁻¹; carboxylic acid: ~2500-3300 cm⁻¹ broad) .

- Mass Spectrometry (MS) : Molecular ion [M-H]⁻ at m/z 196.04 (C₁₀H₇FO₃⁻) and fragmentation patterns validate structure .

Q. How can researchers assess the preliminary biological activity of this compound derivatives?

- Methodological Answer : Screen derivatives against enzyme targets like kynurenine-3-hydroxylase or cyclooxygenase (COX) using fluorometric assays. For example:

- COX Inhibition : Measure IC₅₀ values via prostaglandin H₂ synthase activity assays.

- Antimicrobial Testing : Use microbroth dilution (MIC determination) against Gram-positive/negative strains. Meta-fluorine enhances lipophilicity, improving membrane penetration .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound in multi-step syntheses, particularly with competing side reactions?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and minimizes side products like over-oxidized acids .

- Flow Chemistry : Continuous flow reactors improve mixing and thermal control, enhancing reproducibility for decarboxylation steps .

- Protecting Groups : Temporarily protect the ketone (e.g., acetal formation) during acid synthesis to prevent undesired enolization .

Q. What strategies resolve contradictions in enzyme inhibition data for derivatives of this compound?

- Methodological Answer :

- Standardized Assay Conditions : Control pH, temperature, and co-factor concentrations (e.g., NADPH for oxidoreductases) to minimize variability .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituents at the phenyl or butanoic acid moiety to isolate critical functional groups. For example, replacing fluorine with chlorine alters electron-withdrawing effects .

- Crystallography/Molecular Docking : Validate binding modes to enzymes (e.g., COX-2) and identify steric clashes or hydrogen-bonding mismatches .

Q. How does the fluorine substituent in this compound influence its pharmacokinetic properties in preclinical studies?

- Methodological Answer :

- LogP Determination : Compare partition coefficients of fluorinated vs. non-fluorinated analogs to quantify lipophilicity changes.

- Metabolic Stability Assays : Incubate with liver microsomes; meta-fluorine resists oxidative metabolism, prolonging half-life .

- Plasma Protein Binding : Use equilibrium dialysis to assess fluorine’s impact on albumin affinity .

Q. What advanced analytical methods can validate the stability of this compound under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) to identify degradation pathways.

- HPLC-PDA/MS : Monitor degradation products (e.g., decarboxylated ketones or fluorophenol derivatives) .

- Accelerated Stability Testing : Use Arrhenius kinetics to predict shelf life in buffer systems mimicking biological fluids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.